molecular formula C19H12F2N2O3 B12640772 N-(2H-1,3-Benzodioxol-5-yl)-6-(2,3-difluorophenyl)pyridine-3-carboxamide CAS No. 920530-44-5

N-(2H-1,3-Benzodioxol-5-yl)-6-(2,3-difluorophenyl)pyridine-3-carboxamide

Cat. No.: B12640772
CAS No.: 920530-44-5
M. Wt: 354.3 g/mol
InChI Key: UNTXPONZJAOLGS-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-6-(2,3-difluorophenyl)pyridine-3-carboxamide is a complex organic compound that features a benzodioxole ring, a difluorophenyl group, and a pyridine carboxamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-Benzodioxol-5-yl)-6-(2,3-difluorophenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Difluorophenyl Group: This step may involve halogenation reactions using fluorinating agents.

    Construction of the Pyridine Carboxamide Moiety: This can be synthesized through reactions such as the Bohlmann-Rahtz pyridine synthesis.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions could target the carboxamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions may occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

N-(2H-1,3-Benzodioxol-5-yl)-6-(2,3-difluorophenyl)pyridine-3-carboxamide may have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-Benzodioxol-5-yl)-6-phenylpyridine-3-carboxamide
  • N-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-difluorophenyl)pyridine-3-carboxamide

Uniqueness

The presence of the difluorophenyl group in N-(2H-1,3-Benzodioxol-5-yl)-6-(2,3-difluorophenyl)pyridine-3-carboxamide may confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to similar compounds.

Properties

CAS No.

920530-44-5

Molecular Formula

C19H12F2N2O3

Molecular Weight

354.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-(2,3-difluorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C19H12F2N2O3/c20-14-3-1-2-13(18(14)21)15-6-4-11(9-22-15)19(24)23-12-5-7-16-17(8-12)26-10-25-16/h1-9H,10H2,(H,23,24)

InChI Key

UNTXPONZJAOLGS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CN=C(C=C3)C4=C(C(=CC=C4)F)F

Origin of Product

United States

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